2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound "2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the development of novel synthetic routes to incorporate different substituents onto the core structure, as seen in the design of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogs, which were developed as inhibitors for HIF prolyl 4-hydroxylases (PHDs) . These synthetic approaches could potentially be adapted for the synthesis of "2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide," considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be quite diverse, as demonstrated by the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide derivatives . These structures exhibit various interplanar angles and hydrogen bonding patterns, which are crucial for their biological activity. The molecular structure of the compound would likely exhibit similar intricate geometries and bonding interactions.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, which are often explored to enhance their biological properties. For instance, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized and screened for their cytotoxicity on different cell lines . The reactivity of "2-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide" could also be studied in a similar context to determine its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the X-ray structure, spectroscopic characterization, and DFT studies of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide provide insights into the compound's stability, electronic properties, and potential interactions with biological targets . These properties are essential for understanding the behavior of the compound under study in various environments and could guide the development of new drugs or materials.
properties
IUPAC Name |
2-methoxy-N-(pyridin-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-25-10-14(24)23(9-11-5-2-3-8-21-11)16-22-15-12(17(18,19)20)6-4-7-13(15)26-16/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXGADGMIPFUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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